2-Morpholin-4-yl-1-phenylethylamine
Overview
Description
“2-Morpholin-4-yl-1-phenylethylamine” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.29 . The compound is also known by the synonyms “alpha-[(Morpholin-4-yl)methyl]benzylamine” and "4-(2-Amino-2-phenylethyl)morpholine" .
Molecular Structure Analysis
The InChI code for “2-Morpholin-4-yl-1-phenylethylamine” is 1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Morpholin-4-yl-1-phenylethylamine” is a solid at room temperature . The compound should be stored at 2-8°C . The flash point is 130-134°C at 2mm Hg .
Scientific Research Applications
Chemical Synthesis
2-Morpholin-4-yl-1-phenylethylamine: serves as a valuable intermediate in the synthesis of complex organic compounds. Its morpholine ring provides a versatile handle for further functionalization, making it a useful building block in the construction of pharmaceuticals and agrochemicals .
Material Science
This compound’s unique structure allows it to interact with various materials, aiding in the development of novel polymers and coatings. Researchers leverage its properties to enhance the durability and functionality of materials used in high-tech industries .
Life Science Research
In life sciences, 2-Morpholin-4-yl-1-phenylethylamine is utilized in the study of biochemical processes. Its ability to mimic certain biological molecules can help in understanding enzyme-substrate interactions and receptor-ligand binding mechanisms .
Chromatography
Due to its distinctive chemical properties, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods employed in quality control laboratories .
Analytical Chemistry
In analytical chemistry, 2-Morpholin-4-yl-1-phenylethylamine is used for method development and validation. Its stable structure under various conditions makes it an ideal candidate for testing the robustness of analytical procedures .
Diagnostic Applications
The compound’s morpholine moiety is structurally similar to nucleotide bases, which allows it to be used in diagnostic applications. It can be incorporated into probes for the detection of specific nucleic acid sequences, aiding in the diagnosis of genetic disorders .
Gene Therapy Research
2-Morpholin-4-yl-1-phenylethylamine: has potential applications in gene therapy. Its backbone structure can be modified to create antisense oligonucleotides that bind to RNA, thereby modulating gene expression. This can lead to new treatments for various genetic diseases .
Herbicide Development
Computational studies have identified derivatives of 2-Morpholin-4-yl-1-phenylethylamine as potential candidates for herbicide development. These compounds exhibit promising profiles for the control of weeds, offering an alternative to traditional herbicides .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . It’s recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided .
Mechanism of Action
Amphetamines and their derivatives are known to have stimulant effects on the central nervous system. They primarily exert their effects by increasing the levels of certain neurotransmitters in the brain, particularly dopamine, norepinephrine, and serotonin. This is achieved by promoting the release of these neurotransmitters from their storage sites in nerve terminals and inhibiting their reuptake .
The pharmacokinetics of such compounds generally involve absorption from the gastrointestinal tract, distribution throughout the body (often crossing the blood-brain barrier), metabolism primarily in the liver, and excretion in the urine .
The effects of these compounds at the molecular and cellular level include increased neuronal activity, enhanced alertness and focus, and in some cases, feelings of euphoria .
Environmental factors such as pH levels, temperature, and the presence of other substances can influence the stability, efficacy, and action of these compounds .
properties
IUPAC Name |
2-morpholin-4-yl-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGARRWBBUZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384640 | |
Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-phenylethylamine | |
CAS RN |
38060-08-1 | |
Record name | 2-Morpholin-4-yl-1-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.